3,4,5-Trichloro-8-methylquinoline
Description
3,4,5-Trichloro-8-methylquinoline is a halogenated quinoline derivative characterized by chlorine atoms at positions 3, 4, and 5 of the quinoline ring and a methyl group at position 7. The quinoline scaffold is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The methyl group at position 8 introduces steric bulk and moderate hydrophobicity, which may affect solubility and intermolecular interactions.
Properties
CAS No. |
1204811-79-9 |
|---|---|
Molecular Formula |
C10H6Cl3N |
Molecular Weight |
246.515 |
IUPAC Name |
3,4,5-trichloro-8-methylquinoline |
InChI |
InChI=1S/C10H6Cl3N/c1-5-2-3-6(11)8-9(13)7(12)4-14-10(5)8/h2-4H,1H3 |
InChI Key |
HTTHYEDAEYNWLF-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(C=C1)Cl)C(=C(C=N2)Cl)Cl |
Synonyms |
8-Methyl-3,4,5-trichloroquinoline |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
5,6,7-Trichloro-2-methoxy-8-hydroxyquinoline
- Structural Differences: Chlorine positions: 5,6,7 vs. 3,4,5 in the target compound. Position 8 substituent: Hydroxyl (polar, H-bond donor) vs. methyl (non-polar, steric). Additional group: Methoxy at position 2 (electron-donating, H-bond acceptor).
- Implications :
- The 5,6,7-trichloro substitution creates a distinct electron-deficient region compared to the 3,4,5 arrangement, altering reactivity in electrophilic substitution reactions.
- The hydroxyl and methoxy groups enhance solubility in polar solvents and enable hydrogen bonding, which is absent in the methyl-substituted target compound .
8-(2,2,2-Trifluoroethoxy)quinolinium Perchlorate
- Structural Differences :
- Position 8 substituent: Trifluoroethoxy (bulky, strongly electron-withdrawing due to fluorine) vs. methyl.
- Ionic nature: Exists as a perchlorate salt, unlike the neutral target compound.
- Fluorine atoms participate in weak C–F⋯π interactions, influencing crystal packing and stability .
8-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
- Structural Differences: Ring saturation: Tetrahydroquinoline (non-aromatic) vs. aromatic quinoline. Substituents: Chlorine at position 8 and dimethyl at position 4 vs. trichloro and methyl at position 8.
- The dimethyl group introduces steric effects distinct from the trichloro pattern in the target compound .
5-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline Hydrochloride
- Structural Differences :
- Substituents: Single chlorine at position 5 and methoxy at position 8 vs. trichloro and methyl.
- Ionic form: Hydrochloride salt vs. neutral molecule.
- Implications :
- The methoxy group enhances solubility in aqueous media compared to the hydrophobic methyl group.
- Saturation and salt formation may improve bioavailability in pharmaceutical contexts .
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